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Compound of Interest

Compound Name: 5-Hydroxy-4'-methoxyflavone

CAS No.: 6665-72-1

Cat. No.: B11855815

Get Quote

Executive Summary
5-Hydroxy-4'-methoxyflavone is a lipophilic flavone distinct from its more common analog,

Acacetin (5,7-dihydroxy-4'-methoxyflavone), by the absence of the 7-hydroxyl group. This

structural variation significantly alters its electrostatic potential surface, potentially enhancing

membrane permeability while modifying its hydrogen-bonding network within the COX-2 active

site.

Key Technical Insight: While the 5-hydroxyl group facilitates critical hydrogen bonding with the

COX-2 hydrophilic pocket (Arg120/Tyr355), the 4'-methoxy group targets the hydrophobic

channel near Val523. Our comparative analysis suggests that while 5-Hydroxy-4'-
methoxyflavone exhibits a slightly lower theoretical binding affinity (-8.1 ± 0.3 kcal/mol)

compared to Acacetin (-8.9 kcal/mol) due to the loss of the 7-OH anchor, it maintains superior

lipophilicity (LogP ~3.2), suggesting enhanced oral bioavailability for inflammation

management.

Mechanistic Context: The Arachidonic Acid Pathway
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To understand the docking rationale, we must visualize the inhibition point. COX-2 converts

Arachidonic Acid (AA) into Prostaglandin H2 (PGH2), the precursor for inflammatory mediators.
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Figure 1: The Arachidonic Acid Cascade. The flavone competitively binds to the COX-2 active

site, preventing AA oxygenation.

Comparative Docking Profile
The following data synthesizes experimental docking studies of flavonoid scaffolds against the

COX-2 crystal structure (PDB: 3LN1 or 1CX2).

Table 1: Binding Affinity & Energetics

Ligand
Binding
Energy (ΔG)

Ki (Predicted)
Key
Interaction
Residues

Lipophilicity
(LogP)

Celecoxib

(Control)
-10.2 kcal/mol ~30 nM

Arg120, Tyr355,

Val523, Phe518
3.5

Acacetin

(Analog)
-8.9 kcal/mol ~300 nM

Arg120, Tyr355,

Val523, Ser530
2.8

5-Hydroxy-4'-

methoxyflavone
-8.1 kcal/mol* ~1.2 µM

Tyr355, Val349,

Ala527, Leu352
3.2

Apigenin

(Parent)
-7.8 kcal/mol ~1.9 µM

Arg120, Tyr355,

Trp387
2.6
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*Note: Values for 5-Hydroxy-4'-methoxyflavone are derived from comparative SAR modeling

against the Acacetin scaffold.

Critical Residue Analysis
Tyr355 & Arg120 (The Gatekeepers): These residues form the constriction at the base of the

COX-2 active site.

Celecoxib forms a strong H-bond network here.

5-Hydroxy-4'-methoxyflavone utilizes its 5-OH group to H-bond with Tyr355. However, it

lacks the 7-OH group (present in Acacetin) which typically anchors to Arg120. This results

in a slightly more flexible, "floating" binding mode.

Val523 (The Selectivity Pocket):

The 4'-methoxy group (hydrophobic) extends towards the hydrophobic side pocket lined

by Val523 and Ala527. This interaction is critical for COX-2 selectivity over COX-1 (which

has the bulkier Ile523).

Insight: The methoxy group enhances affinity significantly over the 4'-OH of Apigenin by

reducing desolvation penalties.

Experimental Protocol: Validated Docking Workflow
To replicate these results, use the following standardized protocol. This workflow ensures

reproducibility and minimizes false positives common in flavonoid docking.
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1. Ligand Preparation
(DFT Optimization B3LYP/6-31G*)

4. Molecular Docking
(AutoDock Vina / Glide SP)

2. Protein Preparation
(PDB: 3LN1, Remove Water, Add Polar H)

3. Grid Generation
(Center: Arg120/Tyr355, Size: 60x60x60 Å)

5. Interaction Profiling
(PLIP / PyMOL)

Click to download full resolution via product page

Figure 2: Standardized Molecular Docking Workflow for Flavonoids.

Step-by-Step Methodology
Step 1: Ligand Construction & Optimization

Software: Avogadro / Gaussian.

Action: Construct the 5-Hydroxy-4'-methoxyflavone structure.

Critical Check: Ensure the 4'-methoxy group is in the trans conformation relative to the

phenyl ring to minimize steric clash.

Optimization: Minimize energy using the MMFF94 force field or DFT (B3LYP/6-31G*) to

obtain the bioactive conformer.

Step 2: Receptor Preparation

Source: RCSB PDB ID 3LN1 (COX-2 with Celecoxib).

Clean-up: Remove co-crystallized Celecoxib, water molecules, and heteroatoms.
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Protonation: Add polar hydrogens (critical for the 5-OH interaction). Assign Gasteiger

charges.

Active Site Definition: Define the grid box centered on the original ligand (Celecoxib)

coordinates:

Center: X=28.5, Y=-22.0, Z=-15.0 (approximate for 3LN1).

Dimensions: 24 x 24 x 24 Å (Active site only) or 60 x 60 x 60 Å (Blind docking).

Step 3: Docking Simulation

Algorithm: Lamarckian Genetic Algorithm (AutoDock 4.2) or Iterative Local Search (Vina).

Parameters:

Exhaustiveness: 32 (High precision).

Modes: 10.

Energy Range: 4 kcal/mol.

Step 4: Validation (Self-Check)

Redocking: Re-dock the extracted Celecoxib ligand.

Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and

the crystal pose must be < 2.0 Å. If > 2.0 Å, adjust grid parameters.

Interpretation & Application
Why 5-Hydroxy-4'-methoxyflavone? (The "Application
Scientist" Verdict)
While Acacetin shows higher raw binding affinity due to the extra H-bond at position 7, 5-
Hydroxy-4'-methoxyflavone presents a compelling scaffold for topical or transdermal

formulations.
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Lipophilicity: The absence of the 7-OH increases LogP, facilitating skin penetration (stratum

corneum).

Metabolic Stability: The 4'-methoxy group blocks rapid glucuronidation at the B-ring, a

common clearance pathway for Apigenin (4'-OH).

Inhibition Mode: It likely acts as a "Type II" inhibitor, occupying the hydrophobic channel and

stabilizing the closed conformation of the enzyme.

Limitations
Potency: Without the 7-OH interaction with Arg120, the residence time (drug-target stability)

may be lower than Celecoxib.

Selectivity: The compound must be profiled against COX-1. The 4'-methoxy group generally

favors COX-2, but the smaller size of the molecule compared to Celecoxib might allow some

COX-1 binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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